Eudesmane

描述

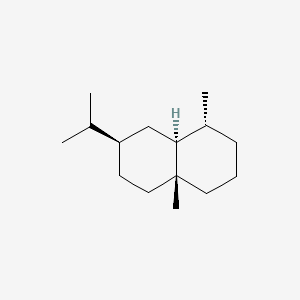

Structure

3D Structure

属性

CAS 编号 |

473-11-0 |

|---|---|

分子式 |

C15H28 |

分子量 |

208.38 g/mol |

IUPAC 名称 |

(3R,4aS,5R,8aR)-5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3/t12-,13-,14+,15-/m1/s1 |

InChI 键 |

DYEQPYSFRWUNNV-KBXIAJHMSA-N |

SMILES |

CC1CCCC2(C1CC(CC2)C(C)C)C |

手性 SMILES |

C[C@@H]1CCC[C@]2([C@H]1C[C@@H](CC2)C(C)C)C |

规范 SMILES |

CC1CCCC2(C1CC(CC2)C(C)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Eudesmane; Decahydro-1,4a-dimethyl-7(methylethyl)-naphthalene. |

产品来源 |

United States |

Foundational & Exploratory

Eudesmane Sesquiterpenoids: A Comprehensive Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesmane sesquiterpenoids, a diverse class of bicyclic natural products, have garnered significant attention within the scientific community due to their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the natural sources and distribution of these compounds across terrestrial and marine ecosystems. It details the experimental protocols for their extraction, isolation, purification, and structural elucidation, and presents quantitative data on their occurrence. Furthermore, this guide illustrates the molecular mechanisms underlying their therapeutic potential, with a focus on their modulation of key inflammatory signaling pathways.

Introduction

This compound sesquiterpenoids are characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. They are predominantly found in the plant kingdom, with a significant concentration in the Asteraceae family. However, their distribution extends to fungi, particularly marine-derived species, and various marine invertebrates. The structural diversity of eudesmanes, arising from different oxygenation patterns, stereochemistry, and functional group modifications, contributes to their broad spectrum of biological activities. This guide serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development, offering a detailed overview of the current knowledge on this compound sesqu's natural occurrences and analysis.

Natural Sources and Distribution

This compound sesquiterpenoids are widespread in nature, with prominent distribution in the following biological sources:

Terrestrial Plants

The Asteraceae (Compositae) family is the most prolific source of this compound sesquiterpenoids.[1][2][3] Genera such as Artemisia, Atractylodes, and Inula are particularly rich in these compounds.[2][4][5] For instance, a review of literature between 2016 and 2022 identified 182 natural this compound-type sesquiterpenoids from the Asteraceae family alone.[2] Other plant families known to produce eudesmanes include Lamiaceae, Chloranthaceae, Solanaceae, Anacardiaceae, and Thymelaeaceae.[2]

Fungi

Fungi, especially those from marine environments, are increasingly recognized as a source of novel this compound sesquiterpenoids. Endophytic fungi, which reside within the tissues of living plants, have shown significant potential. For example, several new this compound-type sesquiterpenoids have been isolated from mangrove-derived endophytic fungi of the Penicillium genus.[6][7][8]

Marine Organisms

Marine invertebrates, particularly sponges of the genus Dysidea, have been found to contain this compound sesquiterpenoids.[3][9][10] These compounds from marine sources often exhibit unique structural features and potent biological activities.

Quantitative Distribution of this compound Sesquiterpenoids

The concentration and composition of this compound sesquiterpenoids can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize the quantitative data extracted from various studies.

Table 1: Quantitative Distribution of this compound Sesquiterpenoids in Selected Terrestrial Plants

| Plant Species | Plant Part | This compound Sesquiterpenoid | Yield/Concentration | Reference |

| Atractylodes macrocephala | Rhizomes | Atractylenolide I | Variable, determined by UPLC-LTQ-Orbitrap MS | [11] |

| Atractylodes macrocephala | Rhizomes | Atractylenolide II | Variable, determined by UPLC-LTQ-Orbitrap MS | [11] |

| Atractylodes macrocephala | Rhizomes | Atractylenolide III | Variable, determined by UPLC-LTQ-Orbitrap MS | [11] |

| Inula helenium | Roots | Alantolactone | Major component of essential oil | [1] |

| Inula helenium | Roots | Isoalantolactone | Major component of essential oil | [1] |

| Artemisia princeps | Aerial parts | Multiple eudesmanolides and methyl esters | Isolated compounds with IC50 values from 0.73-18.66 μM for NO inhibition | [4] |

| Alpinia japonica | Rhizomes | 10-epi-γ-eudesmol | Low abundance in essential oil | [12] |

Table 2: this compound Sesquiterpenoids Isolated from Fungal Sources

| Fungal Species | Source | This compound Sesquiterpenoid | Yield | Reference |

| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol A | 3.8 mg | [6] |

| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol B | - | [6] |

| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol C | 4.1 mg | [6] |

| Penicillium sp. J-54 | Mangrove-derived endophytic fungus | Penicieudesmol D | - | [6] |

| Penicillium sp. HK1-22 | Mangrove rhizosphere soil-derived fungus | Artemihedinic acid N | - | [2] |

Table 3: this compound Sesquiterpenoids from Marine Sponges

| Sponge Species | This compound Sesquiterpenoid | Comments | Reference |

| Dysidea herbacea | - | One of two chemotypes, the other producing sesquiterpenes | [10] |

| Dysidea sp. | Dysideamine (sesquiterpene aminoquinone) | Neuroprotective effects | [13] |

| Halichondria sp. | - | Source of dimeric and this compound-type sesquiterpenoids | [13] |

| Axinyssa variabilis | Nitrogenous this compound-type sesquiterpenes | - | [13] |

Experimental Protocols

The isolation and characterization of this compound sesquiterpenoids involve a series of systematic experimental procedures.

Extraction

The initial step involves the extraction of crude secondary metabolites from the source material.

-

Solvent Extraction (Maceration):

-

Preparation: The plant or fungal material is dried to reduce moisture content and then ground into a fine powder to increase the surface area for extraction.

-

Soaking: The powdered material is submerged in a suitable solvent (e.g., ethanol, methanol, hexane, or ethyl acetate) in a sealed container.[14] The mixture is left for an extended period (typically 24-72 hours) at room temperature, often with occasional agitation.[14] For enhanced efficiency, this process can be performed at elevated temperatures or in an ultrasonic bath.

-

Filtration: The solid residue is separated from the solvent extract by filtration, often using a Büchner funnel under vacuum.

-

Concentration: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude extract.

-

-

Hydrodistillation (for Essential Oils):

-

Apparatus Setup: A Clevenger-type apparatus is assembled.

-

Distillation: The plant material is placed in a flask with water and heated to boiling. The resulting steam, carrying the volatile essential oil components, is passed through a condenser.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected. The immiscible essential oil is then separated from the aqueous layer.[12]

-

Drying: Any residual water in the essential oil is removed using an anhydrous drying agent like sodium sulfate.[12]

-

Isolation and Purification

The crude extract, a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate and purify the target this compound sesquiterpenoids.

-

Column Chromatography:

-

Column Preparation: A glass column is packed with a stationary phase, most commonly silica (B1680970) gel, slurried in a non-polar solvent.[15]

-

Sample Loading: The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column. Alternatively, the extract can be adsorbed onto a small amount of silica gel and dry-loaded.[13]

-

Elution: A solvent or a gradient of solvents (mobile phase) of increasing polarity is passed through the column. Compounds separate based on their differential affinity for the stationary and mobile phases.[15]

-

Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by Thin Layer Chromatography - TLC) to identify those containing the desired compounds.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Method Development: An analytical HPLC method is first developed to achieve optimal separation of the target compounds. This involves selecting the appropriate column (e.g., C18 reversed-phase) and mobile phase composition.[16][17]

-

Scaling Up: The analytical method is scaled up for preparative HPLC, which utilizes larger columns and higher flow rates to handle larger sample loads.[18]

-

Fraction Collection: The eluting peaks corresponding to the target compounds are collected using a fraction collector.

-

Solvent Removal: The solvent is removed from the collected fractions to yield the purified compounds.

-

Structure Elucidation

The chemical structure of the purified this compound sesquiterpenoids is determined using a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Separation: The purified compound is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.[19][20]

-

Ionization and Mass Analysis: The separated components enter a mass spectrometer, where they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a mass spectrum.

-

Identification: The mass spectrum is compared with spectral libraries (e.g., NIST) and retention indices to identify the compound.[20]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD).

-

Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the carbon skeleton.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry.

-

-

Data Analysis: The collective data from these experiments are analyzed to piece together the complete chemical structure and stereochemistry of the molecule.[21][22]

-

Signaling Pathways and Biological Activity

This compound sesquiterpenoids exhibit a range of biological activities, with their anti-inflammatory effects being particularly well-studied. This activity is often mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several this compound sesquiterpenoids have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound sesquiterpenoids.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another crucial cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key components of this pathway include p38 MAPK and c-Jun N-terminal kinase (JNK). This compound sesquiterpenoids have been found to interfere with this pathway by inhibiting the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response.

Caption: Modulation of the MAPK signaling pathway by this compound sesquiterpenoids.

Experimental Workflow

The following diagram provides a logical overview of the typical workflow for the isolation and identification of this compound sesquiterpenoids from natural sources.

Caption: A generalized experimental workflow for this compound sesquiterpenoid discovery.

Conclusion

This compound sesquiterpenoids represent a valuable and diverse group of natural products with significant therapeutic potential. Their widespread distribution in terrestrial plants, particularly the Asteraceae family, as well as in marine fungi and invertebrates, provides a rich platform for the discovery of novel bioactive compounds. The experimental protocols detailed in this guide offer a systematic approach for the extraction, isolation, and structural characterization of these molecules. Furthermore, the elucidation of their mechanisms of action, including the inhibition of key inflammatory signaling pathways like NF-κB and MAPK, underscores their promise as lead compounds in drug development programs targeting a range of diseases. Continued research into the quantitative distribution and biological activities of this compound sesquiterpenoids is essential for fully harnessing their therapeutic potential.

References

- 1. From Monographs to Chromatograms: The Antimicrobial Potential of Inula helenium L. (Elecampane) Naturalised in Ireland - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The marine sponge genus Dysidea sp: the biological and chemical aspects—a review [ouci.dntb.gov.ua]

- 4. This compound sesquiterpenoids with inhibitory effects on NO production from Artemisia princeps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive sesquiterpenes from Inula helenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New this compound-Type Sesquiterpenoids from the Mangrove-Derived Endophytic Fungus Penicillium sp. J-54 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sesquiterpenoids of the drimane class from a sponge of the genus Dysidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine Sponge Dysidea herbacea revisited: Another Brominated Diphenyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative determination of Atractylodes rhizome using ultra-performance liquid chromatography coupled with linear ion trap-Orbitrap mass spectrometry with data-dependent processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Bioactive Terpenes from Marine Sponges and Their Associated Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]

- 18. warwick.ac.uk [warwick.ac.uk]

- 19. researchgate.net [researchgate.net]

- 20. nepjol.info [nepjol.info]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Eudesmane Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in the scientific community for their wide array of biological activities. Found in numerous plant families, these bicyclic sesquiterpenes have demonstrated potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activities of this compound Derivatives

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of various this compound derivatives are summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| This compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aquisinenoid C | MCF-7 (Breast) | 2.834 ± 1.121 | [1] |

| Aquisinenoid C | MDA-MB-231 (Breast) | 1.545 ± 1.116 | [1] |

| PO-1 | HL-60 (Leukemia) | 8.9 (after 72h) | [2] |

| 7β-hydroperoxycampesterol | MDA-MB-231 (Breast) | 15.40 | [3] |

| 7β-hydroperoxycampesterol | A549 (Lung) | 18.74 | [3] |

| Teuhetenone | MCF-7 (Breast) | 22 | [4] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well microtiter plates

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Activities of this compound Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways and mediators.

Quantitative Anti-inflammatory Data

The inhibitory effects of this compound derivatives on the production of nitric oxide (NO), a key inflammatory mediator, are presented below.

| This compound Derivative | Cell Line | IC50 (µM) | Reference |

| epi-eudebeiolide C | RAW 264.7 | 17.9 | [5] |

| Compound 11 (from Alpinia oxyphylla) | BV-2 | 21.63 | [6] |

| Compound 20 (from Alpinia oxyphylla) | BV-2 | 60.70 | [6] |

| Compound 24 (from Alpinia oxyphylla) | BV-2 | 34.51 | [6] |

| Compound 40 (from Alpinia oxyphylla) | BV-2 | 28.93 | [6] |

| Artemargyinins C | RAW 264.7 | 8.08 ± 0.21 | [7] |

| Artemargyinins D | RAW 264.7 | 7.66 ± 0.53 | [7] |

Signaling Pathway: NF-κB Inhibition

A primary mechanism underlying the anti-inflammatory activity of this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8] Eudesmanolides can inhibit the phosphorylation of IκBα, which prevents its degradation and subsequent nuclear translocation of the p65 subunit of NF-κB.[5] This blockade of NF-κB activation leads to the downregulation of pro-inflammatory genes, including iNOS and COX-2.[6]

Caption: this compound derivatives inhibit the NF-κB signaling pathway.

Antimicrobial Activities of this compound Derivatives

The emergence of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. This compound derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| This compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250 | [9][10] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250 | [9][10] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 500 | [9][10] |

| Sutchuenin J | Bacillus cereus | 25 | [11] |

| Sutchuenin J | Staphylococcus epidermidis | 25 | [11] |

| Eutyscoparin G | Staphylococcus aureus | 6.3 | [11] |

| Eutyscoparin G | Methicillin-resistant S. aureus | 6.3 | [11] |

| Rhombidiol | Staphylococcus aureus ATCC25923 | >128 | [12] |

| Rhombidiol | Candida albicans | >128 | [12] |

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

This compound derivative stock solution

-

Microplate reader

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the this compound derivative in CAMHB directly in the 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the final inoculum to the wells containing the serially diluted compound. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

Reading the MIC: Following incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible growth. Alternatively, a microplate reader can be used to measure turbidity.

Other Biological Activities

Antiviral Activity

Some this compound derivatives have been investigated for their antiviral properties. For instance, certain 14-noreudesmanes have been shown to inhibit the replication of Herpes simplex virus type 2 (HSV-2).

Modulation of Other Signaling Pathways

Beyond NF-κB, this compound derivatives have been found to modulate other critical signaling pathways:

-

STAT3 Pathway: Eudebeiolide D has been shown to inhibit IL-6-induced STAT3 promoter activation with an IC50 value of 1.1 µM, suggesting a role in STAT3-mediated inflammatory and cancerous processes.[13]

-

VEGF Signaling Pathway: 5α-hydroxycostic acid and hydroxyisocostic acid have been demonstrated to suppress VEGF-stimulated VEGFR2 phosphorylation and its downstream signaling molecules, indicating anti-angiogenic potential.[14][15]

-

MAPK Pathway: Some this compound-guaiane sesquiterpenoid dimers can trigger paraptosis-like cell death through the activation of the MAPK signaling pathway.

Caption: this compound derivatives modulate STAT3 and VEGF signaling pathways.

Conclusion

This compound derivatives represent a promising class of natural products with a diverse range of biological activities that are highly relevant to drug discovery. Their potent anticancer, anti-inflammatory, and antimicrobial properties, coupled with their ability to modulate key cellular signaling pathways, make them attractive lead compounds for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further explore the therapeutic potential of this fascinating class of molecules. Future research should focus on structure-activity relationship studies to optimize their potency and selectivity, as well as in vivo studies to validate their efficacy and safety.

References

- 1. Anti-Cancer Effect of Sesquiterpene and Triterpenoids from Agarwood of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A this compound-type sesquiterpene isolated from Pluchea odorata (L.) Cass. combats three hallmarks of cancer cells: Unrestricted proliferation, escape from apoptosis and early metastatic outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Verticillene Diterpenoids, this compound Sesquiterpenoids, and Hydroperoxysteroids from the Further Chemical Investigation of a Taiwanese Soft Coral Cespitularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory Activity of this compound-Type Sesquiterpenoids from Salvia plebeia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structurally diverse new this compound sesquiterpenoids with anti-inflammatory activity from the fruits of Alpinia oxyphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric Oxide Production Inhibitory this compound-Type Sesquiterpenoids from Artemisia argyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of an this compound sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound-type sesquiterpenoids from Salvia plebeia inhibit IL-6-induced STAT3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Two natural this compound-type sesquiterpenes from Laggera alata inhibit angiogenesis and suppress breast cancer cell migration through VEGF- and Angiopoietin 2-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Eudesmane Core: Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane-type sesquiterpenoids are a large and diverse class of natural products characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate.[1] They are widely distributed in the plant kingdom, particularly within the Asteraceae family, and are also found in marine organisms and fungi.[2][3] Eudesmanes exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and insecticidal properties, making them promising candidates for drug discovery and development.[1] This guide provides a comprehensive overview of the this compound core structure, its complex stereochemistry, biosynthetic origins, and the experimental methodologies used for its isolation and characterization.

This compound Core Structure and Nomenclature

The fundamental this compound core is a bicyclo[4.4.0]decane system, also known as a decalin ring system. The structure consists of two fused six-membered rings. According to IUPAC nomenclature, the carbon atoms of the this compound skeleton are numbered as illustrated below. The naming of specific this compound derivatives follows the established rules of organic nomenclature, indicating the position and stereochemistry of substituents on this core structure.[4][5][6]

Stereochemistry of the this compound Core

The this compound skeleton possesses several chiral centers, leading to a large number of possible stereoisomers. The key chiral centers are typically at positions C-4, C-5, C-7, and C-10. The relative and absolute configurations of these centers define the specific stereoisomer. The fusion of the two six-membered rings can be either cis or trans, and the substituents can be in either α (below the plane) or β (above the plane) orientations. This stereochemical diversity is a crucial factor in the varied biological activities of this compound derivatives.

The diagram below illustrates the four principal stereochemical arrangements of the decalin ring system in eudesmanes, based on the configuration at C-5 and C-10.

Biosynthesis of the this compound Core

The biosynthesis of this compound-type sesquiterpenoids originates from farnesyl pyrophosphate (FPP), a common precursor for all sesquiterpenes.[1] The process is initiated by a sesquiterpene synthase (STS) enzyme, which catalyzes the removal of the pyrophosphate group to form a farnesyl carbocation. This is followed by a series of cyclization reactions to generate the characteristic bicyclic this compound skeleton.[1]

The proposed biosynthetic pathway is outlined in the following diagram:

Data Presentation: Spectroscopic Data of this compound Derivatives

The structural elucidation of this compound sesquiterpenoids relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The 13C NMR chemical shifts are highly informative for determining the carbon skeleton and the nature and position of substituents. Below is a table summarizing the 13C NMR data for selected this compound derivatives.

| Carbon No. | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

| 1 | 38.8 | 41.5 | 39.1 | 54.9 |

| 2 | 24.3 | 19.1 | 24.5 | 22.1 |

| 3 | 35.1 | 34.1 | 35.3 | 41.8 |

| 4 | 148.0 | 147.8 | 148.2 | 35.9 |

| 5 | 51.8 | 51.5 | 52.0 | 56.1 |

| 6 | 28.8 | 28.5 | 29.0 | 25.1 |

| 7 | 45.1 | 44.8 | 45.3 | 52.3 |

| 8 | 21.9 | 21.6 | 22.1 | 21.7 |

| 9 | 42.7 | 42.4 | 42.9 | 40.1 |

| 10 | 37.0 | 36.7 | 37.2 | 37.4 |

| 11 | 74.1 | 73.8 | 74.3 | 150.1 |

| 12 | 173.5 | 173.2 | 173.7 | 22.4 |

| 13 | 22.1 | 21.8 | 22.3 | 21.0 |

| 14 | 16.4 | 16.1 | 16.6 | 16.8 |

| 15 | 119.9 | 119.6 | 120.1 | 109.2 |

Note: Chemical shifts are in ppm (δ). Data is compiled from various sources and may vary slightly depending on the solvent and experimental conditions.[2][7][8]

Experimental Protocols

The isolation and characterization of this compound derivatives from natural sources involve a series of well-established experimental procedures.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound sesquiterpenoids from plant material is depicted below.

Detailed Protocol for Extraction and Fractionation:

-

Extraction: The dried and powdered plant material (e.g., 1 kg) is extracted with a suitable solvent like methanol or a mixture of dichloromethane (B109758) and methanol at room temperature for an extended period (e.g., 48-72 hours), often with repeated solvent changes.[9][10]

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation: The crude extract is then subjected to fractionation. This can be achieved by solvent-solvent partitioning (e.g., between n-hexane and methanol/water) or by column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., from n-hexane to ethyl acetate (B1210297) to methanol).[9]

Detailed Protocol for Purification:

-

Chromatographic Techniques: The fractions obtained are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC).[11]

-

HPLC: Reverse-phase HPLC (e.g., with a C18 column) using a mobile phase such as a gradient of methanol and water is commonly employed.

-

CPC: CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for the separation of complex mixtures.

Structure Elucidation

The determination of the chemical structure of isolated this compound derivatives is accomplished through a combination of spectroscopic methods.

Protocol for Spectroscopic Analysis:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule (e.g., hydroxyl, carbonyl, double bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for unambiguous structure elucidation:

-

1H NMR: Provides information on the number and chemical environment of protons.

-

13C NMR: Shows the number of carbon atoms and their chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the definitive absolute and relative stereochemistry.

Conclusion

The this compound core represents a significant and structurally diverse family of sesquiterpenoids with a wide array of biological activities. A thorough understanding of their structure, stereochemistry, and biosynthetic origins is crucial for the exploration of their therapeutic potential. The experimental protocols outlined in this guide provide a framework for the successful isolation, purification, and structural characterization of these promising natural products, paving the way for future research and development in medicinal chemistry and pharmacology.

References

- 1. This compound-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iupac.org [iupac.org]

- 5. IUPAC Rules [chem.uiuc.edu]

- 6. Organic Nomenclature [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. qcbr.queens.org [qcbr.queens.org]

- 9. This compound and Eremophilane Sesquiterpenes from the Fruits of Alpinia oxyphylla with Protective Effects against Oxidative Stress in Adipose-Derived Mesenchymal Stem Cells [mdpi.com]

- 10. This compound derivatives from Tessaria integrifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioassay-Guided Isolation of Two this compound Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Eudesmanes: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic carbon skeleton derived from the precursor farnesyl pyrophosphate. Found predominantly in the plant kingdom, particularly within the Asteraceae family, these compounds have a rich history intertwined with traditional medicine and have emerged as a significant area of interest in modern drug discovery. Their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, and antimicrobial effects, underscores their potential as scaffolds for novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this compound natural products, detailed experimental protocols for their study, a summary of their biological activities with quantitative data, and an overview of the key signaling pathways they modulate.

Discovery and History

The story of this compound sesquiterpenoids begins with the investigation of natural extracts used in traditional remedies. One of the earliest and most notable examples is santonin (B1680769), a compound isolated in 1830 from the flower heads of Artemisia cina. For centuries, this plant was used as an anthelmintic to expel parasitic worms. The structural elucidation of santonin was a formidable challenge for 19th and early 20th-century chemists, a journey that spanned nearly a century and played a significant role in the development of natural product chemistry.

Another pivotal discovery was that of α-eudesmol and β-eudesmol, which were first isolated in the mid-20th century from the essential oils of various eucalyptus species. The definitive structures of these compounds, which possess the characteristic this compound framework, were later confirmed in the 1980s through the use of advanced spectroscopic techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These discoveries paved the way for the identification of a vast and ever-growing family of this compound-related compounds.

Experimental Protocols

The study of this compound natural products relies on a series of well-established experimental procedures for their extraction, isolation, and characterization.

Extraction and Isolation of this compound Sesquiterpenoids

A general workflow for the isolation of this compound compounds from plant material is outlined below. The choice of solvent and chromatographic conditions may need to be optimized depending on the specific plant matrix and the polarity of the target compounds.

Protocol for Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones from Inula helenium

-

Sample Preparation: Weigh 1 gram of dried and powdered Inula helenium roots and place it in a flask.

-

Solvent Addition: Add 20 mL of 70% ethanol (B145695) to the flask, resulting in a solid-to-solvent ratio of 1:20 (w/v).

-

Ultrasonication: Place the flask in an ultrasonic bath maintained at a constant temperature of 25°C. Sonicate the mixture for 30 minutes.

-

Filtration: After sonication, filter the extract through appropriate filter paper to separate the plant residue.

-

Repeated Extraction (Optional): To enhance the yield, the extraction process can be repeated on the plant residue with a fresh portion of the solvent.

-

Concentration: Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure.

-

Storage: Store the resulting crude extract at 4°C for subsequent purification steps.[1]

Structure Elucidation

The determination of the chemical structure of isolated this compound compounds is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed for the complete structural assignment.

-

¹H NMR: Provides information on the number and chemical environment of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms and the stereochemistry of the molecule.

-

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.

Quantitative Data

The biological activity and physicochemical properties of this compound natural products are key to understanding their therapeutic potential.

Physicochemical Properties of Eudesmol Isomers

| Property | α-Eudesmol | β-Eudesmol |

| Molecular Formula | C₁₅H₂₆O | C₁₅H₂₆O |

| Molecular Weight | 222.37 g/mol | 222.37 g/mol |

| Boiling Point | ~301 °C (estimated)[2] | 301.7±11.0 °C (Predicted)[3] |

| Melting Point | - | 72-74 °C[3] |

| Appearance | - | Colorless to pale yellow oil/solid[4][5] |

| Odor | - | Woody, green[3] |

Cytotoxic Activity of this compound Sesquiterpenoids

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected this compound-type sesquiterpenoids against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Halichonadin G | L1210 | Murine Lymphoma | 5.9 (µg/mL) | [2] |

| KB | Human Epidermoid Carcinoma | 6.7 (µg/mL) | [2] | |

| Halichonadin I | KB | Human Epidermoid Carcinoma | 3.4 (µg/mL) | [2] |

| Halichonadin K | KB | Human Epidermoid Carcinoma | 10.6 (µg/mL) | [2] |

| Atramacronoid D | SGC-7901 | - | Weak cytotoxicity | [6] |

| Compound 1 | MCF-7 | Breast Carcinoma | 72.8 ± 2.3 | [1] |

| HT-29 | Colorectal Carcinoma | 85.4 ± 2.7 | [1] | |

| HepG2 | Hepatocellular Carcinoma | 95.6 ± 3.2 | [1] | |

| Compound 2 | MCF-7 | Breast Carcinoma | 51.5 ± 2.1 | [1] |

| HT-29 | Colorectal Carcinoma | 64.1 ± 1.9 | [1] | |

| HepG2 | Hepatocellular Carcinoma | 71.3 ± 2.5 | [1] |

Signaling Pathways and Mechanisms of Action

This compound natural products exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Many eudesmanolides exhibit potent anti-inflammatory properties by interfering with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Anti-angiogenic and Anti-cancer Activity

Certain this compound-type sesquiterpenes have demonstrated anti-angiogenic effects, which are critical for inhibiting tumor growth and metastasis. These compounds can interfere with key signaling pathways mediated by vascular endothelial growth factor (VEGF) and angiopoietin 2 (Ang2).

Conclusion

The this compound family of natural products represents a rich and diverse source of bioactive molecules with significant therapeutic potential. From their historical roots in traditional medicine to their current role in modern drug discovery, these compounds continue to be a subject of intense scientific investigation. The detailed experimental protocols and understanding of their mechanisms of action provided in this guide are intended to facilitate further research and development in this promising field. The continued exploration of this compound sesquiterpenoids is poised to yield novel therapeutic agents for a range of human diseases.

References

- 1. New Bioactive this compound-type Sesquiterpenoids From the Red Sea Soft Coral Nephthea sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Nitrogenous Sesquiterpenoids and Their Bioactivity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Eudesmol | 473-15-4 [chemicalbook.com]

- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. researchgate.net [researchgate.net]

Eudesmane Biosynthesis in Asteraceae: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the eudesmane biosynthesis pathway in the Asteraceae family, a significant source of these medicinally important sesquiterpenoids. The guide details the core enzymatic steps, presents available quantitative data, outlines key experimental protocols, and visualizes the intricate pathways and workflows.

The Core Biosynthetic Pathway: From Farnesyl Pyrophosphate to the this compound Skeleton

The biosynthesis of eudesmanes in Asteraceae originates from the general isoprenoid pathway, starting with the C15 precursor, farnesyl pyrophosphate (FPP). The initial steps leading to the formation of the key intermediate, (+)-costunolide, are well-characterized. From this germacranolide precursor, a series of enzymatic modifications, primarily catalyzed by cytochrome P450 monooxygenases, are proposed to generate the diverse this compound skeletons.

The pathway can be broadly divided into two phases: the "cyclase phase" establishing the initial sesquiterpene backbone, and the "oxidase phase" which introduces a vast array of oxidative decorations.

Formation of the Germacranolide Precursor: (+)-Costunolide

The initial and committed steps in the biosynthesis of many sesquiterpene lactones, including the eudesmanolide precursors, are catalyzed by a trio of enzymes: Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), and Costunolide Synthase (COS).

-

Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway is initiated by the cyclization of FPP to (+)-germacrene A, a reaction catalyzed by the enzyme Germacrene A Synthase (GAS) , a type of sesquiterpene synthase. GAS genes have been identified and characterized in several Asteraceae species.

-

(+)-Germacrene A to Germacra-1(10),4,11(13)-trien-12-oic acid: The subsequent three-step oxidation of the C12 methyl group of (+)-germacrene A is catalyzed by a single multifunctional cytochrome P450 enzyme, Germacrene A Oxidase (GAO) . This process yields germacra-1(10),4,11(13)-trien-12-oic acid.

-

Germacra-1(10),4,11(13)-trien-12-oic acid to (+)-Costunolide: The final step in the formation of the germacranolide lactone ring is the C6-hydroxylation of germacra-1(10),4,11(13)-trien-12-oic acid, followed by spontaneous lactonization to form (+)-costunolide. This reaction is catalyzed by another cytochrome P450, Costunolide Synthase (COS) .

The Pharmacological Potential of Eudesmane Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eudesmane sesquiterpenoids, a large and structurally diverse class of natural products, have garnered significant attention in the field of pharmacology for their wide array of biological activities.[1][2] These bicyclic compounds, characterized by a fused six-membered ring system, are predominantly found in plants of the Asteraceae family, but also in other plant families, as well as in fungi and marine organisms.[2][3] This technical guide provides a comprehensive overview of the pharmacological potential of this compound compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and experimental workflows to serve as a valuable resource for researchers in drug discovery and development.

Pharmacological Activities of this compound Compounds

This compound sesquiterpenoids exhibit a broad spectrum of pharmacological effects, which are attributed to their diverse chemical structures. The presence of various functional groups and stereochemical arrangements contributes to their ability to interact with a range of biological targets.

Anticancer Activity

A significant number of this compound sesquiterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The mechanisms underlying their anticancer activity are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4]

Table 1: Anticancer Activity of this compound Compounds

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PO-1 | HL-60 | 8.9 | [4] |

| Artemilavanin F | PANC-1 | 9.69 ± 2.39 | |

| Unnamed this compound | K-562 | 90.1 | |

| Lyratol G | P-388 | 3.1 - 6.9 | |

| 1β-hydroxy-1,2-dihydro-α-santonin | P-388, HONE-1, HT-29 | 3.1 - 6.9 | |

| Eudesma-4(15),7-diene-5,11-diol | MCF-7 | 22 | |

| Chabrolidione B | MCF-7 | 22 | |

| Teuhetenone | MCF-7 | > 22 | |

| (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en | MCF-7 | 51.5 ± 2.1 | |

| (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en | HT-29 | 64.1 ± 1.9 | |

| (4R,5S,6Z,10R)-5-acetoxy-11-methoxy-8-oxo-eudesm-6-en | HepG2 | 71.3 ± 2.5 | |

| (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol | MCF-7 | 72.8 ± 2.3 | |

| (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol | HT-29 | 85.4 ± 2.7 | |

| (4R,5S,6Z,10R)-11-hydroperoxy-8-oxo-eudesm-6-en-5α-ol | HepG2 | 95.6 ± 3.2 |

Anti-inflammatory Activity

This compound compounds have shown significant anti-inflammatory effects by modulating key inflammatory pathways.[5] A primary mechanism of action is the inhibition of the NF-κB signaling pathway, which plays a central role in the inflammatory response.[5] By inhibiting this pathway, this compound compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][6]

Table 2: Anti-inflammatory Activity of this compound Compounds

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| epi-eudebeiolide C | RAW 264.7 | NO Production | 17.9 | [5] |

| Compound 11 | BV-2 | NO Production | 21.63 - 60.70 | [3] |

| Compound 20 | BV-2 | NO Production | 21.63 - 60.70 | [3] |

| Compound 24 | BV-2 | NO Production | 21.63 - 60.70 | [3] |

| Compound 40 | BV-2 | NO Production | 21.63 - 60.70 | [3] |

| Eudebeiolide D | Hep3B | STAT3 Promoter Activation | 1.1 | |

| Pocahemiketone A derivative 1 | RAW 264.7 | NO Production | 5.46 - 14.07 | [7] |

| Pocahemiketone A derivative 2 | RAW 264.7 | NO Production | 5.46 - 14.07 | [7] |

Antimicrobial Activity

Several this compound sesquiterpenoids have demonstrated activity against a range of bacterial and fungal pathogens.[7] Their mechanism of action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial growth and replication.

Table 3: Antimicrobial Activity of this compound Compounds

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Selina-4,11(13)-dien-3-on-12-oic acid | Staphylococcus aureus | 250 - 500 | [8][9] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus subtilis | 250 - 500 | [8][9] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Micrococcus luteus | 250 - 500 | [8][9] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Escherichia coli | 250 - 500 | [8][9] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Bacillus cereus | 250 - 500 | [8][9] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Salmonella enteritidis | 250 - 500 | [8][9] |

| Sutchuenin J | Bacillus cereus | 25 | [7] |

| Sutchuenin J | Staphylococcus epidermidis | 25 | [7] |

| Eutyscoparin G | Staphylococcus aureus | 6.3 | [7] |

| Eutyscoparin G | Methicillin-resistant S. aureus | 6.3 | [7] |

| Rhombidiol | Staphylococcus aureus | >128 | |

| (-)-5β-hydroxy-β-eudesmol | Staphylococcus aureus | >128 | |

| Rhombidiol | Candida albicans | >128 | |

| (-)-5β-hydroxy-β-eudesmol | Candida albicans | >128 |

Neuroprotective Activity

Certain this compound compounds have exhibited neuroprotective effects in various in vitro models of neurodegenerative diseases.[10][11] They can protect neuronal cells from oxidative stress-induced damage and apoptosis. For instance, in studies using PC12 cells damaged by hydrogen peroxide (H₂O₂), some this compound-type sesquiterpenoids have been shown to significantly increase cell viability.[10]

Table 4: Neuroprotective Activity of this compound Compounds

| Compound | Cell Line | Insult | Concentration (µM) | Effect | Reference |

| Compound 1b | PC12 | H₂O₂ | 10 | Increased cell viability from 54.8% to 76.8% | [10] |

| Compound 4 | PC12 | H₂O₂ | 10 | Increased cell viability from 54.8% to 72.7% | [10] |

| Eudesmin | PC12 | Aβ Oligomers | 0.03 | Increased cell viability by 25.4% | [11][12] |

Signaling Pathways Modulated by this compound Compounds

The pharmacological effects of this compound compounds are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. This compound compounds have been shown to inhibit this pathway at multiple levels.

Caption: Inhibition of the NF-κB signaling pathway by this compound compounds.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound compounds can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

Caption: Modulation of the MAPK signaling pathway by this compound compounds.

Experimental Methodologies

The evaluation of the pharmacological potential of this compound compounds involves a series of in vitro and in vivo experiments. This section details the protocols for some of the key assays used in their assessment.

Isolation and Purification of this compound Compounds

The isolation of this compound sesquiterpenoids from natural sources is typically achieved through a combination of chromatographic techniques.

Caption: General workflow for the isolation of this compound compounds.

A typical bioassay-guided isolation protocol involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol (B145695) or methanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are further purified using various chromatographic techniques, including column chromatography and preparative high-performance liquid chromatography (HPLC).[1]

-

Bioassay: At each stage of fractionation, the biological activity of the fractions is tested to guide the isolation of the active compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][5]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: After a 10-15 minute incubation, measure the absorbance at 540 nm. The amount of nitrite (B80452) is determined using a sodium nitrite standard curve.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a particular microorganism.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity Assay (PC12 Cells)

This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

-

Cell Seeding and Differentiation: Seed PC12 cells in a 96-well plate and differentiate them with nerve growth factor (NGF) for several days.

-

Compound Treatment and Oxidative Stress Induction: Pre-treat the differentiated cells with the this compound compound for a specified time, followed by the addition of an oxidative agent like hydrogen peroxide (H₂O₂).

-

Cell Viability Assessment: After incubation, assess cell viability using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).[10]

Conclusion

This compound sesquiterpenoids represent a promising class of natural products with significant pharmacological potential. Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their potential, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of this compound compounds is warranted to fully exploit their therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound-type sesquiterpenoids: Structural diversity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Bioassay-Guided Isolation of Two this compound Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of an this compound sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of this compound-type sesquiterpenoids with neuroprotective effects from the roots of Chloranthus serratus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Eudesmane-Type Sesquiterpenes from Marine Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eudesmane-type sesquiterpenes, a diverse class of bicyclic natural products, are prolifically produced by a variety of marine organisms, including sponges, algae, and fungi. These compounds exhibit a broad spectrum of biological activities, such as cytotoxicity against cancer cell lines, anti-inflammatory effects, and antimicrobial properties, positioning them as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of this compound-type sesquiterpenes derived from marine sources, focusing on their chemical diversity, biological activities with quantitative data, and detailed experimental methodologies. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in the field of marine natural product drug development by presenting structured data and clear experimental workflows.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Among these, this compound-type sesquiterpenes have emerged as a prominent class of secondary metabolites. Characterized by a bicyclic carbon skeleton, these compounds are synthesized by a wide array of marine life, often as a defense mechanism or in response to environmental stress. The structural diversity within this class, arising from variations in stereochemistry, oxidation patterns, and functional group substitutions, leads to a wide range of biological activities. This guide provides an in-depth exploration of these compounds, from their isolation to their biological evaluation, to facilitate further research and development in this exciting field.

Chemical Diversity of Marine-Derived this compound Sesquiterpenes

This compound sesquiterpenes isolated from marine organisms showcase a remarkable array of chemical structures. These structural variations are often specific to the source organism and contribute to their distinct biological profiles. Below is a table summarizing representative this compound-type sesquiterpenes from various marine sources.

Table 1: Representative this compound-Type Sesquiterpenes from Marine Organisms

| Compound Name | Marine Source | Key Structural Features |

| Rhombidiol | Beltrania rhombica (Aquatic Fungus) | Dihydroxylated this compound with a terminal double bond.[1] |

| Rhombitriol | Beltrania rhombica (Aquatic Fungus) | Trihydroxylated this compound derivative.[1] |

| 1β-bromoselin-4(15),11-diene | Laurencia composita (Red Alga) | Brominated this compound with two exocyclic double bonds.[2] |

| Nitrogenous this compound-type sesquiterpenes (222–225) | Axinyssa variabilis (Sponge) | Uncommon nitrogen-containing this compound derivatives. |

| Eutypelides A-O | Eutypella sp. F0219 (Marine-derived Fungus) | A series of ent-eudesmane sesquiterpenoids, with some being 1,10-seco-ent-eudesmanes.[3] |

| Diterpenes from Dictyota dichotoma | Dictyota dichotoma (Brown Alga) | While primarily known for diterpenes, this alga also produces sesquiterpenes.[4] |

Biological Activities of Marine-Derived this compound Sesquiterpenes

This compound-type sesquiterpenes from marine organisms have demonstrated a wide range of biological activities, making them attractive for further investigation as potential therapeutic agents. The following table summarizes some of the reported biological activities with quantitative data.

Table 2: Biological Activities of this compound-Type Sesquiterpenes from Marine Organisms

| Compound | Biological Activity | Assay | Target/Cell Line | Quantitative Data (IC50 / MIC) |

| Thomimarines A-E | Cytotoxic | MTT Assay | HeLa, MCF-7, MGC-803, and A549 cell lines | IC50 values ranging from 1.4 to 8.3 μM.[5] |

| Eudesmol Isomers (α, β, γ) | Cytotoxic | MTT Assay | B16-F10, K562, and HepG2 cell lines | IC50 values ranging from 5.38 to 24.57 μg/mL.[5] |

| Eutypelide P (16) | Anti-inflammatory | Nitric Oxide Production Assay | LPS-stimulated BV2 microglia cells | Potent inhibition of NO production.[3] |

| Thomimarines A, B, D, and E | Anti-inflammatory | Nitric Oxide Production Assay | LPS-stimulated RAW 246.7 murine macrophages | Downregulation of NO production by 20.9% to 43.4% at 10.0 μM.[5] |

| Selina-4,11(13)-dien-3-on-12-oic acid | Antimicrobial | Agar Dilution Method | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Escherichia coli, Bacillus cereus, and Salmonella enteritidis | MIC values ranging between 250 and 500 μg/ml.[6] |

| Talaminioside A | Antimicrobial | Not specified | Agricultural pathogenic fungi | Potent activity, comparable to amphotericin B.[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-type sesquiterpenes.

Isolation and Purification Workflow

The isolation of pure this compound sesquiterpenes from marine organisms is a critical first step for structural elucidation and biological evaluation. A general workflow is depicted below.

References

- 1. This compound sesquiterpenes from the aquatic fungus Beltrania rhombica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sesquiterpenes from the marine red alga Laurencia composita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ent-eudesmane sesquiterpenoids with anti-neuroinflammatory activity from the marine-derived fungus Eutypella sp. F0219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diterpenes from the Far-eastern brown alga Dictyota dichotoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial activity of an this compound sesquiterpene isolated from common Varthemia, Varthemia iphionoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial polyketides and sesquiterpene lactones from the deep-sea cold-seep-derived fungus Talaromyces minioluteus CS-113 triggered by the histone deacetylase inhibitor SAHA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Classification of Eudesmane Sesquiterpenes

For Researchers, Scientists, and Drug Development Professionals

Eudesmane sesquiterpenes are a large and structurally diverse class of natural products characterized by a bicyclic decalin core. Found predominantly in higher plants, particularly within the Asteraceae family, these compounds exhibit a wide array of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects, making them promising candidates for drug discovery and development.[1] This guide provides a systematic chemical classification of this compound sesquiterpenes based on their functional group modifications, presents key quantitative data, outlines typical experimental protocols for their study, and illustrates the fundamental biosynthetic pathway and classification logic.

Chemical Classification of this compound Sesquiterpenes

The chemical diversity of this compound sesquiterpenes arises from the extensive oxidation and substitution patterns on the core bicyclic framework. A logical approach to their classification is based on the primary functional groups present, which dictates their chemical properties and, often, their biological activity. The major classes include hydrocarbons, alcohols and diols, ethers and epoxides, ketones and aldehydes, carboxylic acids, lactones, and glycosides.

1.1. This compound Hydrocarbons This is the simplest class, representing the basic bicyclic skeleton with varying degrees of unsaturation. They are the biosynthetic precursors to the more functionalized eudesmanes.

1.2. This compound Alcohols and Diols Hydroxylation at various positions of the this compound skeleton gives rise to a large number of alcohols and diols. Cryptomeridiol is a well-known example of a this compound diol.[2][3] The position and stereochemistry of the hydroxyl groups are key identifiers for these compounds.

1.3. This compound Ethers and Epoxides Cyclic ethers or epoxides can be formed through the intramolecular cyclization of hydroxylated eudesmanes or by oxidation of double bonds.[4][5][6][7] These functionalities significantly influence the reactivity and conformation of the molecule.

1.4. This compound Ketones and Aldehydes Oxidation of hydroxyl groups leads to the formation of ketones and aldehydes. These carbonyl compounds are common in nature and are often intermediates in the biosynthesis of other derivatives.

1.5. This compound Carboxylic Acids Further oxidation, typically of a methyl group or an aldehyde, results in carboxylic acids. Compounds like ilicic acid and costic acid are representative of this class.[8]

1.6. This compound Lactones A significant and biologically active subclass is the eudesmanolides, which are sesquiterpene lactones.[9] These compounds possess a lactone ring, which is often crucial for their cytotoxic and anti-inflammatory activities.[9][10][11] The lactone ring is typically five-membered (a γ-lactone) and its formation involves the cyclization of a carboxylic acid with a hydroxyl group.

1.7. This compound Glycosides Attachment of one or more sugar moieties to the this compound core via a glycosidic bond forms this compound glycosides.[12][13][14][15][16] Glycosylation can significantly alter the solubility, stability, and bioavailability of the parent aglycone.

Quantitative Data Presentation

For effective comparison and identification, quantitative data such as NMR chemical shifts and biological activity are crucial. The following tables summarize representative ¹³C NMR data for the this compound skeleton and cytotoxicity data for selected eudesmanolides.

Table 1: Representative ¹³C NMR Chemical Shift Ranges for the this compound Skeleton

| Carbon Position | Chemical Shift Range (δc, ppm) | Notes |

| C-1 | 35 - 55 | Often a CH or CH₂ group. |

| C-2 | 20 - 45 | Can be functionalized with hydroxyl or carbonyl groups. |

| C-3 | 30 - 50 | Frequently part of a double bond or bears a substituent. |

| C-4 | 120 - 150 | Often involved in an exocyclic or endocyclic double bond. |

| C-5 | 45 - 60 | A key stereocenter, typically a CH group. |

| C-6 | 25 - 80 | Position of hydroxylation or lactone ring fusion. |

| C-7 | 40 - 85 | Often a stereocenter bearing a side chain or hydroxyl group. |

| C-8 | 20 - 80 | Can be part of a lactone ring or bear a hydroxyl group. |

| C-9 | 35 - 55 | Typically a CH or CH₂ group. |

| C-10 | 35 - 45 | A quaternary carbon, a key stereocenter. |

| C-11 | 15 - 150 | Part of the isopropyl group, can be a CH or quaternary carbon. |

| C-12 | 15 - 175 | Part of the isopropyl group, often oxidized to a carboxylic acid or lactone carbonyl. |

| C-13 | 10 - 25 | A methyl group of the isopropyl side chain. |

| C-14 | 15 - 30 | Methyl group attached to C-10. |

| C-15 | 10 - 25 | Methyl group attached to C-4, or part of an exocyclic double bond. |

| Note: Chemical shifts are highly dependent on the solvent, substitution pattern, and stereochemistry. Data compiled from multiple sources.[17][18][19][20] |

Table 2: Cytotoxic Activity of Selected this compound Sesquiterpenes

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Reynosin | HCC1937 (Breast) | 2.0 ± 0.2 | [21][22] |

| Reynosin | JIMT-1 (Breast) | 3.1 ± 0.3 | [21][22] |

| Reynosin | MCF-7 (Breast) | 6.2 ± 0.6 | [21][22] |

| Santamarine | HCC1937 (Breast) | 2.9 ± 0.3 | [21][22] |

| Santamarine | JIMT-1 (Breast) | 3.6 ± 0.3 | [21][22] |

| Santamarine | MCF-7 (Breast) | 8.5 ± 0.9 | [21][22] |

| Aquisinenoid C | A549 (Lung) | >10 | [23] |

| Aquisinenoid C | MCF-7 (Breast) | 4.30 ± 0.11 | [23] |

| Aquisinenoid C | HepG2 (Liver) | 7.62 ± 0.69 | [23] |

| Isoalantolactone | SMMC-7721 (Liver) | 6.2 | [10] |

| Isoalantolactone | HO-8910 (Ovarian) | 5.28 | [10] |

| IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth. |

Experimental Protocols

The isolation and structural elucidation of this compound sesquiterpenes from natural sources follow a well-established workflow involving extraction, chromatographic separation, and spectroscopic analysis.

3.1. General Protocol for Isolation and Purification

-

Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and methanol, to obtain crude extracts.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or low-pressure column chromatography over silica (B1680970) gel or Sephadex LH-20.

-

Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques. This often involves multiple steps of:

-

Column Chromatography (CC): Using silica gel, C18 reversed-phase silica, or Sephadex LH-20 as the stationary phase.

-

Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that is particularly useful for separating compounds with similar polarities.[24][25]

-

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for the final purification of compounds to obtain them in high purity.

-

3.2. Protocol for Structural Elucidation

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is essential for determining the chemical structure.

-

1D NMR: ¹H NMR provides information on the proton environment, while ¹³C NMR reveals the number and type of carbon atoms.

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish the connectivity of atoms and the relative stereochemistry of the molecule.[24][26]

-

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[11]

-

Chiroptical Methods: Optical rotation and electronic circular dichroism (ECD) can also be used to help determine the absolute configuration of the molecules.

Biosynthesis of the this compound Core

The biosynthesis of all sesquiterpenes, including eudesmanes, originates from the C15 precursor, farnesyl pyrophosphate (FPP).[27] The formation of the characteristic bicyclic this compound skeleton is catalyzed by sesquiterpene synthases (cyclases) through a series of carbocation-mediated cyclization reactions. The proposed pathway involves the initial cyclization of FPP to a germacrenyl cation, followed by a second cyclization to form the eudesmyl cation, which is the immediate precursor to the this compound skeleton. Subsequent deprotonation or capture by water leads to the basic hydrocarbon or alcohol core, which is then further modified by other enzymes (e.g., P450 monooxygenases, glycosyltransferases) to generate the vast diversity of naturally occurring this compound sesquiterpenoids.

References

- 1. researchgate.net [researchgate.net]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound-type sesquiterpene diols directly synthesized by a sesquiterpene cyclase in Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding Ethers and Epoxides [universalclass.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]